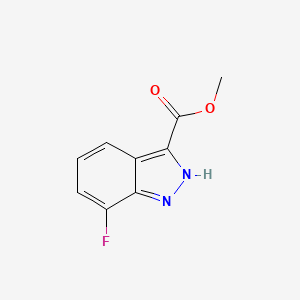

Methyl 7-fluoro-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-fluoro-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIKHLPMOCBIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679880 | |

| Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932041-13-9 | |

| Record name | 1H-Indazole-3-carboxylic acid, 7-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932041-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 7-fluoro-1H-indazole-3-carboxylate

Introduction: The Strategic Importance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, allows it to serve as a versatile pharmacophore capable of engaging with a wide range of biological targets, including various protein kinases.[2][3] The strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[4][5]

Methyl 7-fluoro-1H-indazole-3-carboxylate is a highly valuable building block in this domain. The fluorine atom at the 7-position can significantly influence the electronic properties and conformation of the indazole ring system, while the methyl ester at the 3-position provides a versatile chemical handle for further synthetic elaboration into amides, hydrazides, or other functional groups common in active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this key intermediate, detailing the underlying chemical principles and offering field-tested experimental protocols.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-stage process. The core of this strategy involves the initial construction of the fluorinated indazole ring system to form the carboxylic acid precursor, followed by a standard esterification to yield the final target molecule.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 7-Fluoro-1H-indazole-3-carboxylic acid

The foundational step in this synthesis is the formation of the indazole carboxylic acid. A reliable method involves the oxidative cleavage and rearrangement of a 7-fluoro-substituted isatin or indigo precursor. The following protocol is adapted from established literature procedures.[3]

Reaction Mechanism: A Cascade of Diazotization and Reductive Cyclization

The transformation of 7-fluoroindigo into 7-fluoro-1H-indazole-3-carboxylic acid is a sophisticated one-pot process.

-

Oxidative Cleavage : Sodium hydroxide initiates the process, followed by the addition of sodium nitrite in an acidic medium. This generates nitrous acid in situ, which leads to the diazotization of an amino intermediate formed from the cleavage of the precursor.

-

Reductive Cyclization : The resulting diazonium salt is then introduced to a reducing agent, such as tin(II) chloride (SnCl₂), in a strongly acidic environment. The SnCl₂ reduces the diazonium group to a hydrazine intermediate, which spontaneously undergoes intramolecular cyclization to form the stable indazole ring.

-

Acidification : The final step is the acidification of the reaction mixture, which protonates the carboxylate salt, causing the desired 7-fluoro-1H-indazole-3-carboxylic acid to precipitate out of the aqueous solution.[3]

Caption: Mechanistic pathway for the formation of the carboxylic acid intermediate.

Detailed Experimental Protocol

Materials: 7-fluoroindigo, Sodium Hydroxide (NaOH), Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Water, Diethyl Ether.

Step 1: Preparation of the Diazo Solution

-

Suspend 7-fluoroindigo (e.g., 5.28 g) in water (30 mL) with stirring.

-

Add a solution of NaOH (e.g., 1.30 g) in water (10 mL) and continue stirring until a deep red solution is formed.[3]

-

Cool the solution in an ice bath to ~0°C.

-

In a separate beaker, dissolve sodium nitrite (e.g., 2.21 g) in water (10 mL) and pre-cool in an ice bath.

-

In another flask, prepare a cooled aqueous sulfuric acid solution (e.g., 3.4 mL H₂SO₄ in 60 mL water).

-

Slowly add the 7-fluoroindigo solution to the sulfuric acid solution, maintaining the temperature at approximately 0°C with the addition of ice.

-

To this mixture, add the pre-cooled sodium nitrite solution dropwise, ensuring the temperature remains at ~0°C.[3] This forms the dark red diazo solution.

Step 2: Reductive Cyclization and Isolation

-

Prepare a solution of SnCl₂·2H₂O (e.g., 18 g) in concentrated HCl (30 mL) and cool it to 0°C in an ice bath.

-

Slowly add the diazo solution from Step 1 to the SnCl₂ solution. Maintain the temperature at ~0°C throughout the addition.[3]

-

Stir the reaction mixture for approximately 1 hour at 0°C.

-

Collect the resulting solid residue by filtration.

-

Dissolve the residue in 1N NaOH (60 mL) and wash with diethyl ether (2 x 50 mL) to remove non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 with concentrated HCl. A dark yellow precipitate should form.[3]

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry overnight in an oven to yield 7-fluoro-1H-indazole-3-carboxylic acid.

Data Summary: Intermediate Synthesis

| Parameter | Value/Observation | Reference |

| Starting Material | 7-Fluoroindigo | [3] |

| Key Reagents | NaOH, NaNO₂, H₂SO₄, SnCl₂·2H₂O, HCl | [3] |

| Temperature | ~0°C | [3] |

| Product Appearance | Orange to dark yellow solid | [3] |

| Typical Yield | ~47% | [3] |

| ¹H NMR (DMSO-d6) | δ 14.35 (br s), 13.22 (br s), 7.89-7.87 (m), 7.26-7.21 (m) | [3] |

| MS (ESI) | m/z 181 (M+H)⁺ | [3] |

Part 2: Esterification to Yield this compound

With the carboxylic acid intermediate in hand, the final step is esterification. This can be accomplished via several reliable methods. The choice between them often depends on the desired scale, reaction time, and tolerance for reversible versus irreversible conditions.

Method A: Acid-Catalyzed Fischer-Speier Esterification

This classic and economical method uses an excess of methanol as both a reagent and solvent, with a catalytic amount of strong acid to drive the equilibrium towards the ester product.[6][7]

Mechanism: The reaction proceeds by protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A proton transfer followed by the elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[8][9]

Caption: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol (Adapted from[10])

-

To a flask containing 7-fluoro-1H-indazole-3-carboxylic acid (1.0 eq), add a large excess of methanol (e.g., 20-30 mL per gram of acid).

-

With stirring, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or methanesulfonic acid (e.g., 0.2 eq).[10]

-

Heat the mixture to reflux and maintain for 5-10 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture and reduce the volume of methanol under reduced pressure.

-

Carefully neutralize the remaining acid by adding the mixture to an excess of saturated aqueous sodium bicarbonate solution.

-

A precipitate of the methyl ester should form. If not, extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

-

Collect the solid by filtration or, if extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization or silica gel chromatography.

Method B: Thionyl Chloride-Mediated Esterification

This method offers a more rapid and irreversible route to the ester by first converting the carboxylic acid to a highly reactive acyl chloride intermediate.[1][11]

Mechanism: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an intermediate acyl chlorosulfite, which then decomposes to the acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas). The highly electrophilic acyl chloride then reacts rapidly with methanol to form the methyl ester. The reaction is driven to completion by the irreversible loss of gaseous byproducts.

Experimental Protocol

-

Suspend 7-fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of acid) and cool the mixture to 0°C in an ice bath.

-

Slowly and carefully add thionyl chloride (SOCl₂, e.g., 1.5-2.0 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify as needed by recrystallization or column chromatography.

Comparison of Esterification Methods

| Feature | Method A: Fischer Esterification | Method B: Thionyl Chloride |

| Principle | Acid-catalyzed equilibrium | Acyl chloride formation |

| Reversibility | Reversible | Irreversible |

| Reagents | Methanol, Cat. H₂SO₄ or MsOH | Methanol, SOCl₂ |

| Conditions | Reflux, 5-10 h | 0°C to Reflux, 2-4 h |

| Advantages | Economical, simple reagents | Faster, higher yielding, irreversible |

| Disadvantages | Equilibrium-limited, requires excess alcohol | Corrosive/toxic reagent, produces HCl/SO₂ gas |

Conclusion

The synthesis of this compound is a straightforward yet critical process for researchers in drug discovery. The two-stage approach, beginning with the robust formation of the 7-fluoro-1H-indazole-3-carboxylic acid intermediate followed by a reliable esterification, provides a clear and adaptable pathway to this valuable molecule. The choice between Fischer esterification and a thionyl chloride-mediated approach for the final step allows chemists to tailor the synthesis based on available resources, required scale, and desired reaction efficiency. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize this synthesis to support the development of novel indazole-based therapeutics.

References

- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide: Methyl 7-fluoro-1H-indazole-3-carboxylate: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a fluorinated heterocyclic compound of significant interest to the scientific and drug development communities. As a derivative of the indazole scaffold, a well-established bioisostere of indole, this molecule serves as a critical building block in the synthesis of complex, biologically active agents.[1] The strategic placement of a fluorine atom at the 7-position modulates its electronic properties and metabolic stability, while the methyl ester at the 3-position provides a versatile handle for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, detailed synthetic protocols, reactivity profile, and key applications, providing researchers with the foundational knowledge required to effectively utilize this compound in medicinal chemistry and materials science.

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered immense attention in pharmaceutical research. Its structural similarity to native purines and indoles allows it to function as a bioisostere, effectively mimicking these structures to interact with a wide array of biological targets.[1] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and potent kinase inhibitory effects.[1][2]

The introduction of a fluorine atom, as seen in this compound, is a common strategy in modern drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. This makes fluorinated indazoles particularly valuable starting points for developing novel therapeutics.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 932041-13-9 | [3] |

| Molecular Formula | C₉H₇FN₂O₂ | Calculated |

| Molecular Weight | 194.16 g/mol | Calculated from Formula |

| Appearance | Typically an off-white to yellow solid | General Observation |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | General Chemical Knowledge |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A robust and widely cited pathway involves the conversion of 7-fluoroisatin to the corresponding indazole carboxylic acid, followed by esterification.[4]

Synthetic Workflow Diagram```dot

Applications in Research and Drug Discovery

This compound is primarily used as a versatile intermediate in the synthesis of high-value compounds for biomedical research.

-

Kinase Inhibitors: The 1H-indazole-3-carboxamide scaffold is a validated pharmacophore for targeting protein kinases. Derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target implicated in cancer progression and metastasis. [2]The title compound is an ideal precursor for synthesizing libraries of such inhibitors.

-

Intermediates for Bioactive Molecules: The compound serves as a key intermediate in the synthesis of various research chemicals. For instance, N-benzylated indazole carboxylates are structurally related to synthetic cannabinoids and are used as analytical reference standards in forensic applications. [5][6]* Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined chemical handles, this molecule is an excellent fragment for FBDD screening campaigns aimed at identifying novel binding motifs for therapeutic targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds provides guidance for safe handling. Related indazole carboxylic acids are classified as harmful if swallowed and can cause skin and eye irritation. [7][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]

Conclusion

This compound is a high-value chemical scaffold that bridges the gap between simple starting materials and complex, high-impact molecules. Its strategic fluorination, coupled with the versatile reactivity of its indazole and ester functional groups, makes it an indispensable tool for researchers in medicinal chemistry. From the development of next-generation kinase inhibitors to the synthesis of novel research probes, this compound provides a robust and adaptable platform for scientific innovation.

References

- 1. Page loading... [guidechem.com]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 932041-13-9 [amp.chemicalbook.com]

- 4. 7-fluoro-1H-indazole-3-carboxylic acid | 959236-59-0 [chemicalbook.com]

- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 7-fluoro-1H-indazole-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of Methyl 7-fluoro-1H-indazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in a rigorous analysis of structurally analogous compounds and fundamental spectroscopic principles, offering a reliable reference for the identification and characterization of this molecule. Each predicted spectrum is accompanied by a detailed interpretation, explaining the structural basis for the observed chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of novel indazole derivatives.

Introduction: The Significance of Substituted Indazoles

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. As bioisosteres of naturally occurring indole structures, indazoles exhibit a wide range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and antiviral properties. The introduction of a fluorine atom at the 7-position of the indazole ring in this compound is of particular strategic importance in drug design. The high electronegativity and small size of fluorine can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl ester at the 3-position provides a versatile handle for further chemical modifications, making this molecule a valuable intermediate in the synthesis of more complex pharmaceutical agents.

An unambiguous structural confirmation of this compound is paramount for its effective utilization in research and development. This guide provides the foundational spectroscopic data required for such confirmation.

Molecular Structure

The structural representation and key atom numbering for this compound are depicted below. This numbering convention will be used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound. The predictions are based on the analysis of structurally related compounds, including 7-substituted indazoles and 3-carboxy-substituted indazoles, and take into account the electronic effects of the fluorine and methyl ester substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the N-H proton of the indazole ring, three aromatic protons, and the methyl protons of the ester group. The fluorine atom at the C7 position will introduce characteristic splitting patterns for the adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.5 - 14.5 | br s | - | 1H | 1-H (N-H) |

| ~8.1 - 8.3 | d | J(H4-H5) ≈ 8.0 | 1H | 4-H |

| ~7.3 - 7.5 | t | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 7.5 | 1H | 5-H |

| ~7.1 - 7.3 | dd | J(H6-H5) ≈ 7.5, J(H6-F) ≈ 4-5 | 1H | 6-H |

| ~4.0 | s | - | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton (1-H): The proton on the nitrogen of the indazole ring is expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum, typically between 13.5 and 14.5 ppm. Its broadness is due to quadrupole broadening and potential exchange with residual water in the solvent.

-

Aromatic Protons (4-H, 5-H, 6-H): The three protons on the benzene ring portion of the indazole will exhibit a distinct splitting pattern.

-

4-H: This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the electron-withdrawing pyrazole ring and the ester group. It will likely appear as a doublet, coupled to 5-H.

-

5-H: This proton will appear as a triplet, being coupled to both 4-H and 6-H.

-

6-H: This proton is coupled to 5-H and also shows a smaller coupling to the fluorine atom at the 7-position (a four-bond coupling, ⁴JHF). This will result in a doublet of doublets.

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 4.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~163 | - | C=O (ester) |

| ~150 - 155 | ¹J(C-F) ≈ 240-250 | C7 |

| ~141 | - | C7a |

| ~135 | - | C3 |

| ~128 | ²J(C-F) ≈ 10-15 | C6 |

| ~123 | ³J(C-F) ≈ 3-5 | C5 |

| ~122 | - | C3a |

| ~115 | ³J(C-F) ≈ 3-5 | C4 |

| ~52 | - | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most deshielded, appearing around 163 ppm.

-

Fluorinated Aromatic Carbon (C7): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz and will be significantly deshielded.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region (115-141 ppm). Carbons ortho and meta to the fluorine atom (C6, C7a, and C5, C4 respectively) will exhibit smaller C-F couplings.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region of the spectrum, around 52 ppm.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide direct information about the fluorine environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -130 | m | - | C7-F |

Interpretation of the ¹⁹F NMR Spectrum:

The fluorine atom at the 7-position is expected to resonate in the typical range for an aryl fluoride. The signal will likely be a complex multiplet due to couplings with the neighboring aromatic protons (especially 6-H).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.

The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide for Medicinal Chemists

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1] This guide provides an in-depth technical exploration into the strategic discovery and application of fluorinated indazole derivatives in modern drug development. We will move beyond a simple recitation of facts to dissect the causal relationships behind experimental designs, from synthetic strategy to pharmacological evaluation. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into how the unique properties of fluorine can be harnessed to optimize the therapeutic potential of indazole-based compounds. We will delve into synthetic methodologies, analyze the profound impact of fluorination on drug-like properties, and present detailed protocols for both synthesis and biological evaluation, ensuring a self-validating and authoritative narrative grounded in robust scientific literature.

The Indazole Nucleus and the Rationale for Fluorination

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many therapeutic agents, particularly in oncology.[2] Its versatility allows for diverse substitutions, leading to a wide array of biological activities, including potent inhibition of various protein kinases.[3] However, like many promising scaffolds, parent indazole derivatives can suffer from suboptimal pharmacokinetic properties, such as poor metabolic stability or insufficient binding affinity.

Herein lies the strategic importance of fluorine. The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[4] Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties without introducing significant steric bulk.[5] Key benefits of fluorination in the context of indazole derivatives include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a compound's solubility, membrane permeability, and interaction with its biological target.[5]

-

Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions (e.g., with amide carbonyls). These interactions can significantly enhance the binding affinity and selectivity of an inhibitor.

-

Altered Conformation: Strategic placement of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for receptor binding.[5]

The decision to fluorinate an indazole scaffold is therefore a data-driven, hypothesis-led process aimed at overcoming specific, identifiable liabilities in a lead compound.

Synthetic Strategies for Fluorinated Indazoles

The synthesis of fluorinated indazoles can be approached in two primary ways: by utilizing fluorinated starting materials or by introducing fluorine in the later stages of a synthetic sequence ("late-stage fluorination"). The choice of strategy depends on the desired position of the fluorine atom, the availability of starting materials, and the overall complexity of the target molecule.

Synthesis from Fluorinated Precursors

This is a reliable method when the required fluorinated building blocks are commercially available or readily synthesized. For instance, a common route to N-aryl indazoles involves the condensation of a fluorinated phenylhydrazine with a suitable carbonyl compound, followed by cyclization.

Late-Stage Fluorination: A Modern Approach

Late-stage fluorination (LSF) has become a powerful tool in medicinal chemistry as it allows for the direct introduction of fluorine into a complex, fully-formed indazole scaffold.[6] This enables the rapid generation of analogs from a common intermediate, which is highly efficient for structure-activity relationship (SAR) studies.

One particularly effective and practical method for the C-3 fluorination of 2H-indazoles utilizes N-fluorobenzenesulfonimide (NFSI).[4][7] This metal-free approach is attractive due to its operational simplicity and use of water as a solvent.[4]

The relationship between starting materials, synthetic strategies, and the final fluorinated indazole product can be visualized as follows:

Caption: Synthetic pathways to fluorinated indazoles.

Impact of Fluorination on Biological Activity: A Quantitative Look

The theoretical benefits of fluorination are best demonstrated through quantitative analysis of biological activity. By comparing fluorinated indazole derivatives to their non-fluorinated parent compounds, a clear structure-activity relationship (SAR) can be established. This is particularly evident in the development of protein kinase inhibitors, a major application of the indazole scaffold.[8]

For example, studies on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors revealed that the addition of a fluorine atom to the phenyl ring of an indazole derivative led to a remarkable improvement in inhibitory activity.[3] Similarly, strategic fluorination of indazole-based Rho kinase (ROCK1) inhibitors dramatically enhanced potency.[9]

Table 1: Comparative Activity of Fluorinated vs. Non-Fluorinated Indazole Derivatives

| Compound ID | Target Kinase | Fluorination Status | IC₅₀ (nM) | Fold Improvement | Reference |

| Series 1 | |||||

| 14a | FGFR1 | 3-methoxyphenyl | 15 | - | [3] |

| 14d | FGFR1 | 3-methoxy-4-fluorophenyl | 5.5 | ~2.7x | [3] |

| Series 2 | |||||

| 51 | ROCK1 | 4-Fluoroindazole | 2500 | - | [9] |

| 52 | ROCK1 | 6-Fluoroindazole | 14 | ~178x | [9] |

This data provides compelling, verifiable evidence for the profound and position-dependent impact of fluorination. The nearly 180-fold increase in potency observed when moving the fluorine atom from the 4-position to the 6-position of the indazole core in ROCK1 inhibitors underscores the importance of precise structural modification.[9] This level of enhancement is often the difference between a tool compound and a viable clinical candidate.

Case Study: Axitinib, a Fluorinated Indazole in the Clinic

Axitinib (Inlyta®) is a potent, second-generation tyrosine kinase inhibitor and a prime example of a successful fluorinated indazole-derived drug.[10] It is approved for the treatment of advanced renal cell carcinoma (RCC).

Mechanism of Action

Axitinib's primary mechanism of action is the selective inhibition of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[1][11] These receptors are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[12]

By binding to the ATP-binding pocket of the VEGFRs, Axitinib blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[12] This effectively chokes off the tumor's blood supply, inhibiting its growth.[1] The key downstream pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation.[12]

Caption: Axitinib inhibits VEGFR signaling to block angiogenesis.

Experimental Protocols

To ensure this guide is not merely theoretical but also practical, we provide detailed, step-by-step methodologies for a key synthesis and a representative biological assay. These protocols are designed to be self-validating systems.

Protocol: Metal-Free C-3 Fluorination of a 2H-Indazole Derivative

This protocol is adapted from the methodology developed by Ghosh and Hajra for the direct fluorination of 2H-indazoles using NFSI.[4]

Objective: To synthesize 3-fluoro-2-phenyl-2H-indazole from 2-phenyl-2H-indazole.

Materials:

-

2-phenyl-2H-indazole (1.0 mmol, 194 mg)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 378 mg)

-

Deionized Water (5 mL)

-

Round-bottom flask (25 mL) with magnetic stir bar

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add 2-phenyl-2H-indazole (1.0 mmol).

-

Add deionized water (5 mL) to the flask.

-

Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) to the suspension.

-

Stir the reaction mixture vigorously at room temperature (25°C) under ambient air.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Upon completion, quench the reaction by adding 10 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2-phenyl-2H-indazole.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Causality and Validation: The use of water as a solvent is not only environmentally benign but was identified as the optimal medium for this radical-mediated reaction.[4] The protocol's self-validating nature comes from the clear separation and characterization of the product, with ¹⁹F NMR providing definitive proof of successful fluorination.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general, fluorescence-based biochemical assay to determine the IC₅₀ of a test compound (e.g., a novel fluorinated indazole) against a target kinase.

Objective: To quantify the inhibitory potency of a test compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (at a concentration near the Km for the enzyme)

-

Fluorescently labeled peptide substrate

-

Test compound (serially diluted in DMSO)

-

Positive control inhibitor (e.g., Axitinib)

-

384-well microplate

-

Plate reader capable of detecting fluorescence polarization or TR-FRET[5][13]

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

-

In a 384-well plate, add 2.5 µL of the kinase buffer.

-

Add 0.5 µL of the diluted test compound, positive control, or DMSO (for negative control wells) to the appropriate wells.

-

Add 2.5 µL of the enzyme/substrate mixture (recombinant VEGFR-2 and fluorescent peptide substrate pre-mixed in kinase buffer) to all wells to initiate the reaction.

-

Add 5 µL of an ATP solution to all wells. The final volume is 10.5 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation (which will alter the fluorescence signal).[5]

-

Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Validation: This assay design directly measures the enzymatic activity of the target kinase.[13] The inclusion of positive and negative controls validates the assay's performance. The dose-response curve provides a robust, quantitative measure of the compound's potency, allowing for direct comparison between different fluorinated analogs and forming the basis of the SAR table presented earlier.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indazole scaffold is a proven and powerful strategy in modern medicinal chemistry. As demonstrated through quantitative data and the clinical success of drugs like Axitinib, fluorination can dramatically enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profile of lead compounds. The continued development of novel synthetic methods, particularly in late-stage fluorination, will further empower chemists to explore the chemical space of fluorinated indazoles with greater precision and efficiency.[14][15] By understanding the fundamental principles that govern the effects of fluorine and by applying robust, verifiable experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 10. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Axitinib used for? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]

biological activity of 7-fluoro-indazole compounds for cancer research

An In-Depth Technical Guide to the Biological Activity of 7-Fluoro-Indazole Compounds in Cancer Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 7-fluoro-indazole compounds, a promising class of heterocyclic molecules demonstrating significant potential in oncology. We will dissect the rationale behind their design, elucidate their mechanisms of action, and provide validated protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Indazole Scaffold: A Privileged Structure in Oncology

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Several FDA-approved anti-cancer drugs, including Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and Axitinib (a VEGFR inhibitor), feature the indazole moiety, cementing its clinical relevance.[2][3]

Indazole-containing compounds exert their anti-cancer effects through various mechanisms, most notably the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as proliferation, survival, and angiogenesis.[2][3][4]

Strategic Advantage of the 7-Fluoro Substitution

The introduction of a fluorine atom at the 7-position of the indazole ring is a strategic chemical modification that significantly enhances the molecule's drug-like properties and biological activity.

Causality Behind Fluorination:

-

Enhanced Target Affinity: The highly electronegative fluorine atom can act as a hydrogen bond acceptor. This is a critical feature, as it can mimic the hydrogen-bonding capability of a carbonyl oxygen, a common interaction motif in protein-ligand binding. A crystal structure of a 7-fluoroindazole compound bound to Factor Xa revealed the 7-fluoro atom forming a crucial hydrogen bond with the backbone N-H of a glycine residue (Gly216).[5] This ability to form strong, specific interactions within an ATP-binding pocket can dramatically increase a compound's potency and selectivity for its target kinase.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability in vivo.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby nitrogen atoms in the indazole ring, influencing the compound's ionization state at physiological pH. This can improve cell permeability and overall pharmacokinetic properties.

The 7-fluoro-indazole moiety is therefore not merely a structural component but a functional group engineered to optimize target engagement and pharmacological performance.[5][6]

Mechanism of Action: Inhibition of Key Oncogenic Pathways

7-Fluoro-indazole derivatives primarily function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of target kinases, preventing the phosphorylation of downstream substrates and thereby interrupting oncogenic signaling cascades.

Key Kinase Targets:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Indazole derivatives have shown potent VEGFR-2 inhibitory activity.[2]

-

EGFR (Epidermal Growth Factor Receptor): Overactivation of EGFR drives proliferation in many cancers, including non-small-cell lung cancer. Indazole compounds have been developed as potent EGFR inhibitors.[7]

-

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their inhibition by indazole compounds leads to mitotic arrest and apoptosis.[1][2]

-

FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various malignancies. Structure-based design has yielded potent indazole-based FGFR inhibitors.[2][7]

The downstream consequence of inhibiting these pathways is the induction of programmed cell death, or apoptosis.

Signaling Pathway Interruption

Caption: Inhibition of a receptor tyrosine kinase by a 7-fluoro-indazole compound.

This inhibition triggers the intrinsic apoptotic pathway, characterized by:

-

Upregulation of Pro-Apoptotic Proteins: Increased expression of proteins like Bax.[8][9]

-

Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.[8][9]

-

Mitochondrial Disruption: Loss of mitochondrial membrane potential and release of cytochrome c.[8][9]

-

Caspase Activation: Activation of executioner caspases, such as cleaved caspase-3, which dismantle the cell.[8][9]

-

Increased Reactive Oxygen Species (ROS): Disruption of mitochondrial function can lead to an increase in ROS levels, further promoting cell death.[8][9]

Quantitative Assessment of Biological Activity

The anti-proliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [8][10] |

| 2f | HepG2 (Liver) | 0.80 | [10] |

| 2f | MCF-7 (Breast) | 0.34 | [10] |

| 2f | A549 (Lung) | 1.15 | [8][10] |

| Doxorubicin | 4T1 (Breast) | 0.98 | [10] |

| 3b | WiDr (Colorectal) | 27.20 | [11] |

| Curcumin | WiDr (Colorectal) | >100 | [11] |

Note: Compound '2f' is an (E)-3-(3,5-dimethoxystyryl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole derivative. Lower IC50 values indicate higher potency.

Experimental Validation: A Self-Validating Workflow

A rigorous, multi-step process is essential to characterize the biological activity of a novel 7-fluoro-indazole compound. Each step provides evidence that informs the next, creating a self-validating cascade from initial screening to in vivo efficacy.

Caption: A validated workflow for evaluating novel anti-cancer compounds.

Core Experimental Protocols

Here we detail the methodologies for key experiments. The rationale behind each step is provided to ensure robust and reproducible results.

Protocol 1: Cell Proliferation Assessment (MTT Assay)

Objective: To determine the IC50 value of a test compound against a panel of cancer cell lines.

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Causality: An overnight incubation ensures cells recover from trypsinization and adhere to the plate, providing a healthy, uniform monolayer for drug treatment.

-

-

Compound Treatment: Prepare serial dilutions of the 7-fluoro-indazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Causality: A 48-72 hour treatment period is typically sufficient to observe significant effects on cell proliferation across multiple cell doubling times.

-

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Causality: This allows sufficient time for mitochondrial dehydrogenases in viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, and detach them using trypsin. Combine the supernatant and the trypsinized cells.

-

Causality: Collecting both floating and adherent populations is critical, as apoptotic cells often detach from the plate. Discarding the supernatant would lead to a significant underestimation of apoptosis.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorophores.

-

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to the cell suspension. Analyze the cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Synthesis Outline

The 7-fluoro-1H-indazole core can be synthesized through several methods. A common and effective approach starts from 2,3-difluorobenzaldehyde.[12]

-

Reaction: 2,3-difluorobenzaldehyde is heated with hydrazine monohydrate at high temperatures (e.g., 180°C).

-

Cyclization: The reaction proceeds via a condensation followed by an intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces one of the fluorine atoms to form the pyrazole ring. The fluorine at the 3-position is more activated and is displaced, leaving the desired 7-fluoro-indazole.

-

Purification: The crude product is then purified using silica gel column chromatography to yield the final compound.[12]

Alternative syntheses can start from 2-fluoro-6-methylaniline, which involves acetylation, nitrosation, and subsequent cyclization.[1] The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the indazole ring for derivative libraries.

Future Directions and Conclusion

The 7-fluoro-indazole scaffold is a validated and highly promising platform for the development of next-generation cancer therapeutics. Its unique ability to enhance target binding through fluorine-mediated hydrogen bonds provides a clear advantage in designing potent and selective kinase inhibitors.

Future research will likely focus on:

-

Expanding the Target Space: Exploring the activity of 7-fluoro-indazole libraries against other emerging cancer targets, such as epigenetic modulators or components of the DNA damage response pathway.

-

Developing Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold to achieve irreversible, covalent binding to a target kinase, which can lead to prolonged duration of action and increased potency.

-

Combination Therapies: Investigating the synergistic effects of 7-fluoro-indazole compounds with existing chemotherapies or immunotherapies to overcome drug resistance.

References

- 1. Page loading... [guidechem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Indazole-3-Carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide on the Potential Mechanisms of Action of Methyl 7-fluoro-1H-indazole-3-carboxylate

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Derivatives of indazole are integral to numerous therapeutic agents and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and neurological effects.[1][2][4][5]

This guide focuses on a specific, yet under-characterized member of this family: this compound. While direct experimental data on the mechanism of action of this particular compound is not extensively available in public literature, its structural features— a 7-fluoro-substituted indazole core and a 3-carboxylate methyl ester—provide a strong basis for hypothesizing its potential biological activities. By examining the established mechanisms of action of structurally related indazole-3-carboxylate derivatives, we can construct a scientifically rigorous framework for predicting and testing the therapeutic potential of this compound.

This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering an in-depth exploration of the potential biological targets and mechanisms of action for this compound. We will delve into the key signaling pathways modulated by analogous compounds and provide detailed experimental protocols for validating these hypotheses.

Potential Biological Targets and Mechanisms of Action

The biological activity of indazole derivatives is heavily influenced by the nature and position of substituents on the indazole ring and at the 3-position. Based on extensive research into this chemical class, several key mechanisms of action have been identified for analogous compounds.

Kinase Inhibition: A Prominent Anti-Cancer Strategy

The indazole scaffold is a common feature in a multitude of kinase inhibitors, including several FDA-approved anti-cancer drugs.[1] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. Indazole derivatives have been shown to inhibit various kinases, including:

-

p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression, making it a key target for anti-cancer therapies.[6] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[6] These inhibitors have demonstrated the ability to suppress tumor cell migration and invasion.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Indazolylpyrazol acetamide derivatives have been reported as potent VEGFR-2 inhibitors.[5]

Hypothesized Relevance for this compound:

The 7-fluoro substitution on the indazole ring of this compound could enhance its binding affinity to the ATP-binding pocket of certain kinases through favorable fluorine-protein interactions. The methyl ester at the 3-position could be a key pharmacophoric feature or a potential site for metabolic modification.

Illustrative Signaling Pathway: PAK1 in Cancer Cell Migration

Caption: The PAK1 signaling pathway, a potential target for indazole-3-carboxylate derivatives.

Modulation of Ion Channels: A Role in Inflammation and Beyond

Indazole derivatives have also been identified as modulators of ion channels, which are critical for a variety of physiological processes, including immune responses.

-

Calcium Release-Activated Calcium (CRAC) Channels: CRAC channels are essential for calcium signaling in immune cells. Their inhibition is a promising strategy for the treatment of inflammatory and autoimmune diseases.[7] Indazole-3-carboxamides have been discovered as potent CRAC channel blockers, with some analogs exhibiting sub-micromolar IC50 values.[7][8]

Hypothesized Relevance for this compound:

The physicochemical properties imparted by the 7-fluoro group and the methyl ester could influence the compound's ability to interact with the transmembrane domains of CRAC channels. Experimental validation is necessary to determine if this compound can effectively block calcium influx through these channels.

Receptor Antagonism: Targeting Pro-inflammatory Pathways

-

Prostanoid EP4 Receptor: The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2). It is implicated in inflammation and the progression of certain cancers, such as colorectal cancer.[9] 2H-indazole-3-carboxamide derivatives have been identified as potent and selective antagonists of the EP4 receptor, demonstrating potential for cancer immunotherapy.[9]

Hypothesized Relevance for this compound:

While the investigated EP4 antagonists are 2H-indazole derivatives, it is plausible that the 1H-indazole scaffold of this compound could also be accommodated within the EP4 receptor binding pocket. The specific substitution pattern would likely influence its binding affinity and selectivity.

Other Potential Activities

The versatility of the indazole scaffold suggests other potential mechanisms of action for this compound, including:

-

Anti-inflammatory activity: Beyond CRAC channel inhibition, indazole derivatives have shown broader anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokine production.[2][4]

-

Antimicrobial and antifungal activity: Some indazole-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[3]

-

Synthetic Cannabinoid Receptor Agonism: It is important to note that some indazole-3-carboxylate derivatives have been identified as synthetic cannabinoids, acting as agonists of the cannabinoid type 1 receptor.[10][11] This potential activity should be considered during the pharmacological profiling of this compound.

Summary of Potential Activities of Indazole Derivatives

| Biological Target/Activity | Compound Class | Reported Potency (IC50) | Reference |

| PAK1 Inhibition | 1H-Indazole-3-carboxamides | 9.8 nM | [6] |

| CRAC Channel Blockade | Indazole-3-carboxamides | 0.67 µM | [7] |

| Prostanoid EP4 Receptor Antagonism | 2H-Indazole-3-carboxamides | 1.1 nM | [9] |

| Anti-proliferative Activity | Indazole Derivatives | 0.23–1.15 μM | [12] |

Experimental Workflows for Target Validation

To investigate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

Workflow for Assessing Kinase Inhibitory Activity

Caption: A general workflow for evaluating the kinase inhibitory activity of a test compound.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for PAK1)

-

Reagents and Materials:

-

Recombinant human PAK1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

This compound (test compound)

-

Staurosporine (positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-streptavidin)

-

384-well microplate

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

-

Add the test compound dilutions and controls to the microplate wells.

-

Add the PAK1 enzyme and peptide substrate to the wells and incubate for a short period.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate to allow for antibody binding.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Causality Behind Experimental Choices:

-

TR-FRET: This detection method is highly sensitive and robust, minimizing interference from compound fluorescence.

-

Staurosporine: A broad-spectrum kinase inhibitor used as a positive control to ensure the assay is performing correctly.

-

Serial Dilution: Necessary to determine the dose-dependent effect of the inhibitor and accurately calculate the IC50.

Protocol: Calcium Influx Assay for CRAC Channel Blockade

-

Reagents and Materials:

-

Procedure:

-

Plate RBL-2H3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with Fluo-4 AM in a calcium-free buffer.

-

Add the test compound at various concentrations and incubate.

-

Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.

-

Add thapsigargin to the wells to activate CRAC channels.

-

Add a solution containing extracellular calcium to initiate calcium influx.

-

Monitor the change in fluorescence over time.

-

Calculate the inhibition of calcium influx by the test compound relative to controls and determine the IC50.

-

Causality Behind Experimental Choices:

-

RBL-2H3 cells: A well-validated cell line for studying CRAC channel function.[7]

-

Thapsigargin: A specific inhibitor of the SERCA pump, leading to the passive depletion of ER calcium stores and subsequent activation of CRAC channels.[7]

-

Fluo-4 AM: A widely used fluorescent indicator that exhibits a large increase in fluorescence upon binding to free calcium.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated through direct experimental investigation, the rich pharmacology of the indazole-3-carboxylate scaffold provides a strong foundation for predicting its potential biological activities. The most promising avenues for investigation appear to be in the areas of kinase inhibition for anti-cancer applications and the modulation of ion channels and receptors for inflammatory conditions.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate these hypotheses. A comprehensive pharmacological profiling, including in vitro and in vivo studies, will be essential to fully characterize the therapeutic potential of this compound and determine its suitability for further drug development efforts. The insights gained from such studies will not only define the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the versatile and therapeutically significant indazole class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

CAS number 932041-13-9 properties and uses

An In-Depth Technical Guide to Omipalisib (GSK2126458), a Potent Dual PI3K/mTOR Inhibitor

Executive Summary

Omipalisib, also identified by its development code GSK2126458 and CAS number 932041-13-9, is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] Its ability to simultaneously target two critical nodes in a key signaling pathway frequently dysregulated in cancer has positioned it as a significant tool in oncological research and a candidate for clinical investigation in various malignancies.[2][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and applications of Omipalisib for researchers, scientists, and professionals in drug development.

Chemical and Physicochemical Properties

Omipalisib is a pyridylsulfonamide derivative with the chemical formula C25H17F2N5O3S.[1] Its structure confers high potency and selectivity.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide | [3][5] |

| Synonyms | GSK2126458, GSK458 | [1][6] |

| CAS Number | 932041-13-9 (Note: Some sources may list 1086062-66-9, which is also associated with this compound) | [1] |

| Molecular Formula | C25H17F2N5O3S | [1] |

| Molecular Weight | 505.50 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Solubility | Soluble in DMSO (up to 50 mg/mL) | [1] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [1] |

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Signaling Pathway

The primary mechanism of action of Omipalisib is the potent and competitive inhibition of the ATP-binding site of class I PI3K isoforms and mTOR kinase, a class IV PI3K protein kinase.[7] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, often due to mutations in the PIK3CA gene or inactivation of the PTEN tumor suppressor.[5]

By dually targeting both PI3K and mTOR (in its two complexes, mTORC1 and mTORC2), Omipalisib provides a more comprehensive blockade of the pathway compared to inhibitors that target only one of these kinases.[4][8] This dual inhibition prevents the phosphorylation of downstream effectors such as Akt and S6 kinase, leading to cell cycle arrest at the G1 phase and induction of apoptosis.[5][6]

Below is a diagram illustrating the points of inhibition by Omipalisib within the PI3K/mTOR signaling pathway.

Caption: Inhibition of the PI3K/mTOR pathway by Omipalisib.

Pharmacology and Pharmacokinetics

Omipalisib is characterized by its exceptional potency against both PI3K and mTOR.

Pharmacodynamics: Potency and Selectivity

| Target | Ki (nM) | IC50 (nM) | Source(s) |

| p110α | 0.019 | - | [1][6] |

| p110β | 0.13 | - | [1][6] |

| p110δ | 0.024 | - | [1][6] |

| p110γ | 0.06 | - | [1][6] |

| mTORC1 | 0.18 | - | [1][6] |

| mTORC2 | 0.3 | - | [1][6] |

| pAkt-S473 (BT474 cells) | - | 0.18 | [6] |

| Cell Proliferation (BT474 cells) | - | 2.4 | [6] |

Omipalisib also potently inhibits common activating mutants of p110α found in human cancers.[6] It demonstrates good selectivity for the PI3K family of enzymes when screened against a large panel of other protein kinases.[9]

Pharmacokinetics

Preclinical studies in mice, rats, dogs, and monkeys have shown that Omipalisib has low blood clearance and good oral bioavailability.[1][6] In a first-in-human Phase I study, pharmacokinetic analyses in patients with advanced solid tumors demonstrated that twice-daily dosing could increase the duration of drug exposure above the target level.[10]

Applications in Research and Drug Development

Preclinical Research

Omipalisib is widely used as a research tool to investigate the role of the PI3K/mTOR pathway in various cellular processes and disease models. Its high potency allows for effective pathway inhibition at low nanomolar concentrations in vitro.[6] In vivo, Omipalisib has demonstrated dose-dependent tumor growth inhibition in xenograft models of various cancers, including breast cancer.[1][6][9]

Clinical Development

Omipalisib has been evaluated in human clinical trials for the treatment of solid tumors and lymphomas.[2] A Phase I study established a maximum tolerated dose (MTD) of 2.5 mg once daily, with dose-limiting toxicities including diarrhea, fatigue, and rash.[10] Durable objective responses were observed in patients with a range of tumor types, such as sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer.[10] Interestingly, these responses were not correlated with the presence of PIK3CA mutations, suggesting a broader potential patient population.[10] Early clinical studies have also explored its use in idiopathic pulmonary fibrosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of Omipalisib against a specific PI3K isoform using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Prepare Reagents :

-

Assay Buffer: Prepare a suitable kinase reaction buffer.

-

Enzyme: Dilute the PI3K enzyme to the desired concentration in assay buffer.

-

Substrate Mix: Prepare a solution containing the lipid substrate (e.g., PIP2) and ATP.

-

Omipalisib: Prepare a serial dilution of Omipalisib in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure :

-

Add the diluted Omipalisib or vehicle (DMSO) to the wells of a microplate.

-

Add the diluted enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate mix to all wells.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction and add detection reagents according to the manufacturer's instructions for the TR-FRET assay.

-

Read the plate on a suitable plate reader to measure the FRET signal.

-

-

Data Analysis :

-

Calculate the percent inhibition for each concentration of Omipalisib relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Analytical Method for Quantification in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Omipalisib in mouse plasma and tumor homogenates.[11]

-

Sample Preparation :

-

Protein precipitation of plasma or tumor homogenate samples using acetonitrile containing an internal standard (e.g., dabrafenib).

-

Dilution of the extract with water.

-

-

Chromatographic Separation :

-

Injection of the diluted extract into a reversed-phase liquid chromatographic system.

-

-

Mass Spectrometric Detection :

-

Eluate is transferred to an electrospray interface with positive ionization.

-

Detection is performed in the selected reaction monitoring (SRM) mode of a triple quadrupole mass spectrometer.

-

This method has been shown to be accurate and precise for a calibration range of 4-4000 ng/mL in plasma.[11]

Safety and Handling